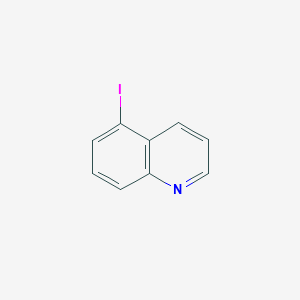

5-Iodoquinoline

Descripción general

Descripción

5-Iodoquinoline is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry .

Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular formula of 5-Iodoquinoline is C9H6IN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods. Some of these methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

Physical And Chemical Properties Analysis

5-Iodoquinoline is a solid compound . Its molecular weight is 255.06 . The storage temperature is room temperature .

Aplicaciones Científicas De Investigación

1. Potential in Cancer Therapy and Alzheimer's Disease

5-Iodoquinoline derivatives, such as Clioquinol (5-Chloro-7-iodo-quinolin-8-ol), have demonstrated activities beyond their traditional use as antimicrobials. Notably, Clioquinol has been shown to inhibit the function of the proteasome and displays preclinical efficacy in the treatment of malignancy. Additionally, due to its ability to bind copper and dissolve beta-amyloid plaques in the brain, Clioquinol has been investigated for the treatment of Alzheimer's disease (Mao & Schimmer, 2008).

2. Imaging Applications in Neuroscience

5-Iodoquinoline derivatives have been utilized in imaging studies, particularly involving the brain. For instance, 5-Iodo-6-nitro-2-piperazinylquinoline (5-I-6-NQP) is a potent and selective ligand used for studying brain 5-hydroxytryptamine (5-HT) reuptake sites through in vivo imaging in non-human primates using single-photon emission computed tomography (SPECT) (Jagust et al., 1993).

3. Role in Antifungal and Antiparasitic Treatments

Research indicates that 5-Iodoquinoline derivatives have significant antifungal and antiparasitic activities. Clioquinol, for instance, has shown effectiveness against leishmaniasis when incorporated into a Poloxamer 407-based polymeric micelle system, suggesting its potential as an antileishmanial candidate for human treatment (Tavares et al., 2019).

4. Investigation into Neurotoxicity Mechanisms

The mechanism of neurotoxicity induced by Clioquinol, particularly in the context of subacute myelo-optic neuropathy (SMON), has been a focus of study. It has been suggested that Clioquinol, in the presence of zinc, converts into a potent mitochondrial toxin, which could be the causative agent of SMON (Arbiser et al., 1998).

5. Insights into Antifungal Mechanism of Action

Recent studies have focused on understanding the antifungal mechanism of action of 8-hydroxyquinoline derivatives, including Clioquinol. These compounds have demonstrated broad antifungal spectrum and potential for new drug development, reinforcing their significance in the treatment of fungal infections (Pippi et al., 2018).

Safety And Hazards

Direcciones Futuras

Quinoline and its derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are vital scaffolds for leads in drug discovery . Therefore, future research could focus on developing more efficient and eco-friendly synthesis methods, exploring new applications, and improving the understanding of their mechanisms of action.

Propiedades

IUPAC Name |

5-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSDYFSFXQORKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621691 | |

| Record name | 5-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodoquinoline | |

CAS RN |

1006-50-4 | |

| Record name | 5-Iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

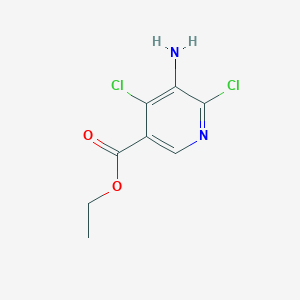

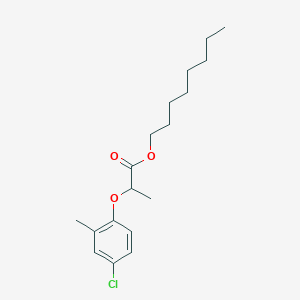

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the nickel and cobalt-catalyzed iodination method described in the research paper?

A1: The research paper describes a novel method for synthesizing 5-iodoquinoline and further derivatizing it into ortho-iodinated arylsulfonamides []. This method is significant for several reasons:

Q2: How does the presence of the 8-aminoquinoline group influence the iodination reaction?

A2: The 8-aminoquinoline group plays a crucial role in the second iodination step by acting as a directing group []. It coordinates to the cobalt catalyst, bringing the arylsulfonamide substrate into close proximity and facilitating the regioselective iodination at the ortho-position. This chelation-assisted mechanism highlights the importance of the 8-aminoquinoline moiety for achieving the desired selectivity in the reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)